molecular formula C14H25N3O14P2 B1214632 4-CDP-2-C-methyl-D-erythritol CAS No. 263016-94-0

4-CDP-2-C-methyl-D-erythritol

Cat. No.: B1214632
CAS No.: 263016-94-0
M. Wt: 521.31 g/mol
InChI Key: YFAUKWZNPVBCFF-XHIBXCGHSA-N
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Description

4-(Cytidine 5’-diphospho)-2-C-methyl-D-erythritol is a chemical compound that plays a crucial role in the non-mevalonate pathway (also known as the MEP pathway) for isoprenoid biosynthesis. This pathway is an alternative to the mevalonate pathway and is found in many bacteria, algae, and plants. The compound is an intermediate in the biosynthesis of isoprenoids, which are essential for various biological functions, including cell membrane integrity, hormone regulation, and electron transport .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cytidine 5’-diphospho)-2-C-methyl-D-erythritol typically involves the phosphorylation of 2-C-methyl-D-erythritol 4-phosphate (MEP) by the enzyme 4-(cytidine 5-phosphate)-2-C-methylerythritol kinase. This reaction requires cytidine triphosphate (CTP) as a substrate and occurs under physiological conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that overexpress the necessary enzymes in the MEP pathway. This approach allows for the efficient and sustainable production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: 4-(Cytidine 5’-diphospho)-2-C-methyl-D-erythritol undergoes several types of reactions, including phosphorylation, cyclization, and reduction. These reactions are essential for its conversion into downstream isoprenoid intermediates .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (ME-cPP) and isopentenyl diphosphate (IPP), which are key intermediates in the biosynthesis of various isoprenoids .

Scientific Research Applications

4-(Cytidine 5’-diphospho)-2-C-methyl-D-erythritol has several scientific research applications:

Mechanism of Action

The compound exerts its effects by participating in the MEP pathway, where it is phosphorylated and cyclized to form downstream intermediates. The molecular targets include various enzymes in the pathway, such as 4-(cytidine 5-phosphate)-2-C-methylerythritol kinase and 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase. These enzymes facilitate the conversion of the compound into essential isoprenoid precursors .

Comparison with Similar Compounds

Uniqueness: 4-(Cytidine 5’-diphospho)-2-C-methyl-D-erythritol is unique due to its specific role in the MEP pathway, which is distinct from the mevalonate pathway found in humans. This makes it a valuable target for developing selective antibacterial agents that do not affect human cells .

Properties

CAS No.

263016-94-0

Molecular Formula

C14H25N3O14P2

Molecular Weight

521.31 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S)-2,3,4-trihydroxy-3-methylbutyl] hydrogen phosphate

InChI

InChI=1S/C14H25N3O14P2/c1-14(23,6-18)8(19)5-29-33(26,27)31-32(24,25)28-4-7-10(20)11(21)12(30-7)17-3-2-9(15)16-13(17)22/h2-3,7-8,10-12,18-21,23H,4-6H2,1H3,(H,24,25)(H,26,27)(H2,15,16,22)/t7-,8-,10-,11-,12-,14+/m1/s1

InChI Key

YFAUKWZNPVBCFF-XHIBXCGHSA-N

SMILES

CC(CO)(C(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O)O

Isomeric SMILES

C[C@](CO)([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)O)O

Canonical SMILES

CC(CO)(C(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O)O

Key on ui other cas no.

263016-94-0

Origin of Product

United States

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